![molecular formula C12H18N2O B7509171 1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one, also known as Alpha-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a chemical formula of C13H17NO. α-PPP is a psychoactive substance that has been found to have effects similar to amphetamines and cocaine. The purpose of
Mecanismo De Acción
The mechanism of action of α-PPP is similar to that of other stimulant drugs. It works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, energy, and euphoria. It also works by blocking the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
α-PPP has been found to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. α-PPP has been found to have effects on the immune system, including the activation of immune cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using α-PPP in lab experiments is that it is a synthetic substance, which allows for greater control over the purity and concentration of the substance. However, one limitation is that it is a psychoactive substance, which can lead to ethical concerns and safety issues.
Direcciones Futuras
There are a number of future directions for research on α-PPP. One area of interest is the development of new synthetic cathinones with improved pharmacological properties. Another area of interest is the investigation of the effects of α-PPP on different neurotransmitter systems and brain regions. Additionally, there is a need for further research on the long-term effects of α-PPP use and its potential for addiction.
Métodos De Síntesis
α-PPP can be synthesized through a variety of methods, including the Leuckart reaction, the Friedel-Crafts acylation reaction, and the reductive amination reaction. The Leuckart reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the addition of pyrrolidine. The Friedel-Crafts acylation reaction involves the reaction of benzene with propionyl chloride, followed by the addition of pyrrolidine. The reductive amination reaction involves the reaction of phenylacetone with ammonia and sodium cyanoborohydride, followed by the addition of pyrrolidine.
Aplicaciones Científicas De Investigación
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. It has also been found to have anxiogenic effects and can increase anxiety in animals. α-PPP has been used in studies to investigate the effects of stimulant drugs on behavior and cognition.
Propiedades
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-12(15)14-9-5-7-11(14)10-6-4-8-13(10)2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCKDYNQGWKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7509100.png)
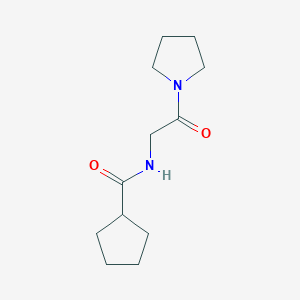
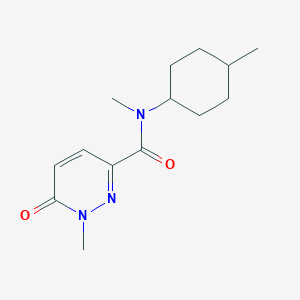
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

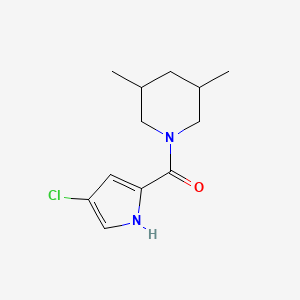

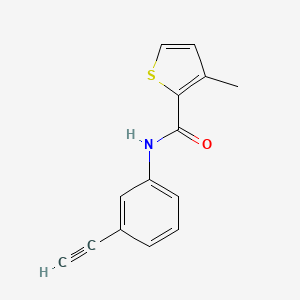
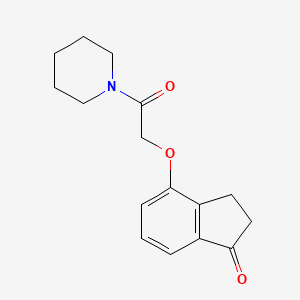

![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

